molecular formula C8H11Cl2F3N2O B1398531 2-Trifluoromethoxybenzylhydrazine dihydrochloride CAS No. 887595-82-6

2-Trifluoromethoxybenzylhydrazine dihydrochloride

Cat. No. B1398531
M. Wt: 279.08 g/mol
InChI Key: KTFLOIQKMQVJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethoxybenzylhydrazine dihydrochloride (TFMBH) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and alcohol. TFMBH is a member of the class of compounds known as hydrazines, which are characterized by the presence of two nitrogen atoms connected by a single bond. TFMBH has been used in the synthesis of a number of compounds, including the antibiotic ciprofloxacin, and the antifungal agent clotrimazole. TFMBH has also been used in the synthesis of a variety of other compounds, including the anti-inflammatory agent indomethacin, and the anti-malarial agent pyrimethamine.

Scientific Research Applications

Antiviral Activity

Phenothiazines, including chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, have shown significant antiviral activities against a broad spectrum of viruses. These compounds inhibit virus-related processes such as clathrin-dependent endocytosis, cell-cell fusion, infection, replication, and viral invasion. Their ability to display activity at non-toxic concentrations suggests therapeutic potential against some viruses, indicating the need for further research in this field (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Carbonic Anhydrase Inhibition

Diuretics like benzothiadiazines and high-ceiling diuretics, containing primary sulfamoyl moieties, act as zinc-binding groups in carbonic anhydrase. These drugs, through carbonic anhydrase inhibition, play roles in managing conditions like obesity, cancer, epilepsy, and hypertension. They have shown to be more effective compared to similar diuretics that don't inhibit carbonic anhydrases, indicating a potential polypharmacological effect and drug repositioning opportunities for these old drugs (Carta & Supuran, 2013).

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLOIQKMQVJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethoxybenzylhydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 3
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 4
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 5
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Reactant of Route 6
2-Trifluoromethoxybenzylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.